Cas no 1806336-32-2 (6-Difluoromethoxy-5-fluoronicotinic acid)
6-Difluoromethoxy-5-fluoronicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Difluoromethoxy-5-fluoronicotinic acid
- ZINC263624156
- 6-(Difluormethoxy)-5-fluoropyridine-3-carboxylic acid
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- MDL: MFCD28789666
- Inchi: 1S/C7H4F3NO3/c8-4-1-3(6(12)13)2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13)
- InChI Key: NYHBFKQNLVCSOR-UHFFFAOYSA-N
- SMILES: FC1=CC(C(=O)O)=CN=C1OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 214
- XLogP3: 0
- Topological Polar Surface Area: 59.4
6-Difluoromethoxy-5-fluoronicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 142620-1g |
6-Difluoromethoxy-5-fluoronicotinic acid, 95% |
1806336-32-2 | 95% | 1g |
$4998.00 | 2023-09-09 |
6-Difluoromethoxy-5-fluoronicotinic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 6-Difluoromethoxy-5-fluoronicotinic acid
Introduction to 6-Difluoromethoxy-5-fluoronicotinic Acid (CAS No. 1806336-32-2)
6-Difluoromethoxy-5-fluoronicotinic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1806336-32-2, is a fluorinated derivative of nicotinic acid. This compound belongs to a class of molecules that have garnered significant attention in the field of pharmaceutical chemistry due to their unique structural and functional properties. The presence of two fluorine atoms at the 5- and 6-positions, along with a methoxy group at the 6-position, imparts distinct electronic and steric characteristics that make it a valuable scaffold for drug discovery and development.
The structural features of 6-Difluoromethoxy-5-fluoronicotinic acid contribute to its potential as an intermediate in the synthesis of various bioactive molecules. The fluorine atoms, being highly electronegative, can influence the reactivity and binding affinity of the compound towards biological targets. Additionally, the methoxy group introduces a hydroxyl-like functionality, which can participate in hydrogen bonding interactions, further enhancing its pharmacological profile.
In recent years, there has been a growing interest in fluorinated heterocycles due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological receptors. 6-Difluoromethoxy-5-fluoronicotinic acid exemplifies this trend, as it combines the advantageous properties of fluorine substitution with the well-established pharmacophore of nicotinic acid derivatives. This has led to its exploration in several therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications.
One of the most compelling aspects of 6-Difluoromethoxy-5-fluoronicotinic acid is its potential as a precursor in the synthesis of novel therapeutic agents. Researchers have leveraged its structural framework to develop compounds with improved efficacy and reduced side effects compared to their parent molecules. For instance, studies have demonstrated that fluorinated nicotinic acid derivatives can exhibit potent inhibitory activity against various enzymes and receptors involved in disease pathways.
The synthesis of 6-Difluoromethoxy-5-fluoronicotinic acid typically involves multi-step organic reactions that incorporate fluorine atoms and functionalize the nicotinic backbone. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic strategies highlight the compound's significance in medicinal chemistry and its role as a building block for more complex drug candidates.
Recent advancements in computational chemistry have further enhanced the understanding of 6-Difluoromethoxy-5-fluoronicotinic acid's interactions with biological targets. Molecular modeling studies have revealed that the fluorine substituents play a crucial role in optimizing binding affinities by modulating electronic distributions and steric hindrance. This knowledge has been instrumental in designing next-generation compounds with improved pharmacokinetic profiles.
The pharmacological evaluation of 6-Difluoromethoxy-5-fluoronicotinic acid has shown promising results in preclinical studies. Its ability to modulate key signaling pathways has been linked to potential therapeutic benefits in conditions such as inflammation and neurodegeneration. The compound's unique structure allows it to interact selectively with biological targets, minimizing off-target effects and enhancing overall efficacy.
In conclusion, 6-Difluoromethoxy-5-fluoronicotinic acid (CAS No. 1806336-32-2) represents a significant advancement in fluorinated heterocyclic chemistry. Its structural features, synthetic accessibility, and pharmacological potential make it a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative therapeutic strategies across multiple disease areas.
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